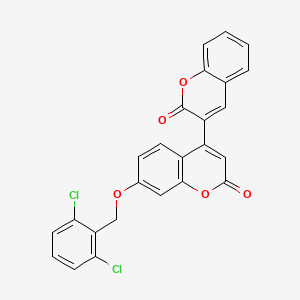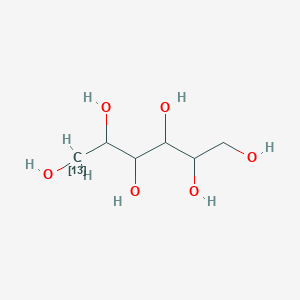
D-Sorbitol-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Mannitol-13C ist eine mit stabilen Isotopen markierte Verbindung von Mannitol, einem sechswertigen Zuckeralkohol. Die Bezeichnung „13C“ weist auf das Vorhandensein des Kohlenstoffisotops 13C hin, einem nicht radioaktiven, stabilen Isotop von Kohlenstoff. Diese Verbindung ist besonders nützlich in der wissenschaftlichen Forschung aufgrund ihrer einzigartigen Eigenschaften, wie z. B. ihrer Fähigkeit, in metabolischen Studien verfolgt zu werden, und ihrer Anwendung in verschiedenen analytischen Verfahren.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
DL-Mannitol-13C wird durch die Kombination von D-Mannitol mit L-Mannitol synthetisiert, das durch Reduktion von L-Mannon-1,4-lacton gewonnen wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reduktionsmitteln und spezifischen Katalysatoren, um die Einarbeitung des 13C-Isotops in die Mannitolstruktur zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von DL-Mannitol-13C beinhaltet die Verwendung von fortschrittlichen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie, um die Reinheit und die Isotopenanreicherung der Verbindung sicherzustellen. Der Prozess wird sorgfältig überwacht, um die Stabilität und Homogenität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
DL-Mannitol-13C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für seine Anwendung in verschiedenen wissenschaftlichen Studien.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von DL-Mannitol-13C zur Bildung verschiedener Carbonylverbindungen führen, während die Reduktion verschiedene Alkoholabkömmlinge liefern kann .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Mannitol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Mannitol-13C can lead to the formation of various carbonyl compounds, while reduction can yield different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
DL-Mannitol-13C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Hilft bei der Untersuchung des Stoffwechsels von Krankheitserregern wie Salmonella in Wirtszellen.
Medizin: Einsatz in Assays zur Messung der Darmpermeabilität und Diagnose gastrointestinaler Erkrankungen.
Wirkmechanismus
DL-Mannitol-13C wirkt hauptsächlich als osmotisches Diuretikum. Es erhöht die Osmolalität des Blutplasmas, was zu einem verstärkten Wasserfluss aus den Geweben in die Interstitialflüssigkeit und das Plasma führt. Dieser Mechanismus ist besonders nützlich zur Reduktion des intrakraniellen und intraokularen Drucks, zur Förderung der Diurese und zur Unterstützung der Ausscheidung von toxischen Substanzen .
Wirkmechanismus
DL-Mannitol-13C functions primarily as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing intracranial and intraocular pressure, promoting diuresis, and aiding in the excretion of toxic substances .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
D-Mannitol-1-13C: Eine weitere mit stabilen Isotopen markierte Form von Mannitol, die für ähnliche Anwendungen verwendet wird, aber eine andere isotopenmäßige Markierung aufweist.
D-Mannitol-2-13C: An einer anderen Kohlenstoffposition markiert und bietet einzigartige Erkenntnisse in metabolischen Studien.
D-Sorbitol-1-13C: Ein ähnlicher Zuckeralkohol, der in verschiedenen biochemischen Assays verwendet wird
Einzigartigkeit
DL-Mannitol-13C ist aufgrund seiner spezifischen isotopenmäßigen Markierung einzigartig, die eine präzise Verfolgung und Analyse in metabolischen und biochemischen Studien ermöglicht. Seine Stabilität und nicht-radioaktive Natur machen es zur bevorzugten Wahl für Langzeitstudien und Anwendungen in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-OUBTZVSYSA-N |
Isomerische SMILES |
C(C(C(C(C([13CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


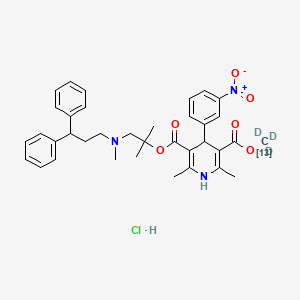
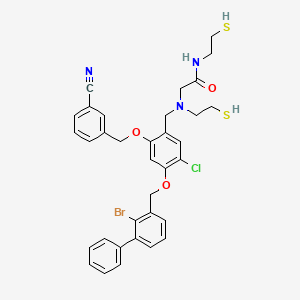
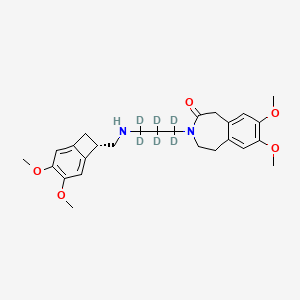

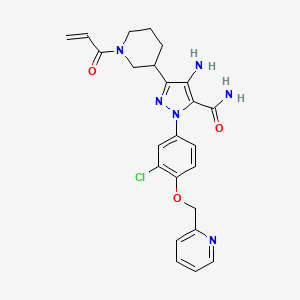
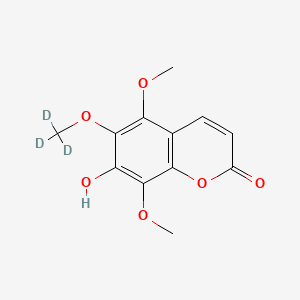
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)


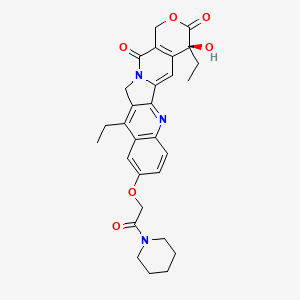
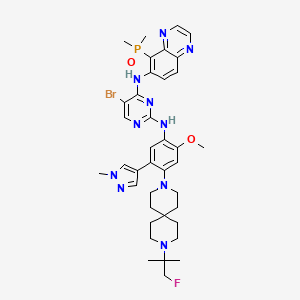
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
